4-(Dimethylamino)phenyldiphenylphosphine

Catalog No.
S721336
CAS No.
739-58-2
M.F
C20H20NP
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)phenyldiphenylphosphine

CAS Number

739-58-2

Product Name

4-(Dimethylamino)phenyldiphenylphosphine

IUPAC Name

4-diphenylphosphanyl-N,N-dimethylaniline

Molecular Formula

C20H20NP

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3

InChI Key

GOEGBJDTWXTPHP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Catalyst in Organic Synthesis

-(Dimethylamino)phenyldiphenylphosphine finds application as a ligand in various transition metal-catalyzed organic reactions. Its electron-donating dimethylamino group enhances the nucleophilicity of the metal center, while the bulky diphenylphosphino group provides steric control, leading to selective and efficient transformations. Some examples include:

  • Regioselective annulation: This compound acts as a ligand in palladium-catalyzed reactions for the synthesis of dicyano(aryl)cyclohexenecarboxylic acid esters with high regioselectivity [].
  • Diastereoselective cycloaddition: It serves as a ligand in rhodium-catalyzed diastereoselective cycloadditions of styrenyl allenoates, offering control over the stereochemistry of the products [].
  • Interfacial carbonylation: This ligand participates in palladium-catalyzed interfacial carbonylation reactions of methylbenzyl bromide, enabling the introduction of a carbonyl group under mild conditions [].
  • Hydroformylation: 4-(Dimethylamino)phenyldiphenylphosphine can be used as a ligand in rhodium-catalyzed hydroformylation of olefins like octene, leading to the formation of aldehydes with good regio- and chemoselectivity [].

4-(Dimethylamino)phenyldiphenylphosphine, with the molecular formula C20_{20}H20_{20}NP and a CAS number of 739-58-2, is a phosphine compound characterized by the presence of a dimethylamino group and two phenyl groups attached to a phosphorus atom. This compound is solid at room temperature and is known for its role as a ligand in coordination chemistry, where it can form complexes with various metal ions. The structure features a phosphorus atom bonded to two phenyl groups and one dimethylamino group, contributing to its unique chemical properties and reactivity .

Typical of phosphines. It can undergo oxidation to form phosphine oxides or react with electrophiles due to the nucleophilic nature of the phosphorus atom. The compound's reactivity can be influenced by the dimethylamino group, which can stabilize positive charges through resonance, making it a useful intermediate in organic synthesis .

The synthesis of 4-(Dimethylamino)phenyldiphenylphosphine typically involves the reaction of diphenylphosphine with an appropriate dimethylaminophenyl halide or similar precursor. Common methods include:

  • Direct Reaction: Mixing diphenylphosphine with 4-bromo-N,N-dimethylaniline under suitable conditions (e.g., heat and solvent).
  • Phosphination: Using phosphorus trichloride in the presence of the dimethylaminophenol derivative to facilitate the formation of the phosphine bond.

These methods allow for the controlled synthesis of the compound while maintaining high purity levels .

4-(Dimethylamino)phenyldiphenylphosphine finds applications primarily in:

  • Coordination Chemistry: As a ligand for metal complexes, enhancing catalytic processes.
  • Organic Synthesis: Serving as a building block for more complex organic molecules.
  • Material Science: Potential use in developing new materials due to its unique electronic properties.

Its ability to stabilize metal ions makes it valuable in catalysis and material development .

Studies on the interactions of 4-(Dimethylamino)phenyldiphenylphosphine with various metal ions have shown that it can form stable complexes, which are crucial for catalytic applications. Interaction studies often focus on how these complexes behave under different conditions, such as varying pH levels or temperatures. Additionally, understanding how this compound interacts with biological systems is essential for assessing its potential therapeutic effects .

Several compounds share structural similarities with 4-(Dimethylamino)phenyldiphenylphosphine. These include:

  • Diphenylphosphine: Lacks the dimethylamino group but shares similar reactivity.
  • N,N-Dimethylaminophenyldiphenylphosphine oxide: An oxidized form that exhibits different chemical properties.
  • Triphenylphosphine: A well-known phosphine compound used widely in organic synthesis but without the dimethylamino functionality.

Comparison Table

Compound NameStructural FeaturesUnique Properties
4-(Dimethylamino)phenyldiphenylphosphineDimethylamino group + two phenyl groupsActs as a versatile ligand in coordination chemistry
DiphenylphosphineTwo phenyl groupsReactive phosphine without additional functionalities
N,N-Dimethylaminophenyldiphenylphosphine oxideDimethylamino group + two phenyl groups + oxygenExhibits different reactivity due to oxidation
TriphenylphosphineThree phenyl groupsCommonly used in organic synthesis; lacks amino functionality

This comparison highlights how 4-(Dimethylamino)phenyldiphenylphosphine stands out due to its unique combination of functional groups, affecting its reactivity and applications in various fields .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Dimethylamino)phenyldiphenylphosphine

Dates

Modify: 2023-08-15

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